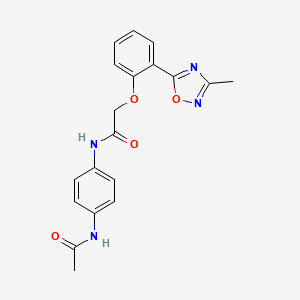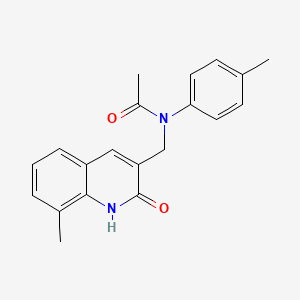
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide, also known as CLQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CLQ is a sulfonamide derivative that has been shown to exhibit antimalarial, antitumor, and anti-inflammatory properties.
科学研究应用
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. Its antimalarial properties have been demonstrated in vitro and in vivo, making it a promising candidate for the treatment of malaria. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has also been shown to exhibit antitumor activity, particularly against breast cancer cells. In addition, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has anti-inflammatory properties that make it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
作用机制
The exact mechanism of action of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide is not fully understood. However, it is believed that 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide exerts its antimalarial activity by interfering with the heme detoxification pathway in Plasmodium falciparum, the parasite responsible for causing malaria. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide may also inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has been shown to have a low toxicity profile and is well-tolerated in animals. In vitro studies have shown that 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide can induce apoptosis in cancer cells and inhibit the growth of Plasmodium falciparum. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide is its low toxicity profile, which makes it a safe compound to work with in the laboratory. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide is also relatively easy to synthesize and purify. One limitation of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide. One area of interest is the optimization of its antimalarial activity. This could involve the development of derivatives of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide that exhibit increased potency against Plasmodium falciparum. Another area of interest is the investigation of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide's potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, further research is needed to fully understand the mechanism of action of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide and to optimize its therapeutic potential.
合成方法
The synthesis of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide involves the reaction of 2-hydroxy-6-methylquinoline with chloroacetyl chloride, followed by the reaction of the resulting intermediate with N-methylbenzenesulfonamide. The final product is obtained through purification and recrystallization. This synthesis method has been optimized to produce high yields of pure 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide.
属性
IUPAC Name |
4-chloro-N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-12-3-8-17-13(9-12)10-14(18(22)20-17)11-21(2)25(23,24)16-6-4-15(19)5-7-16/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFZDHQPWZQADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

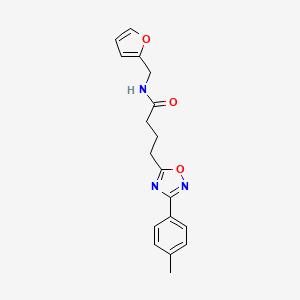
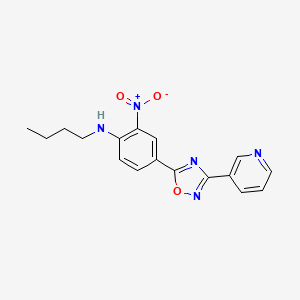

![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B7710998.png)


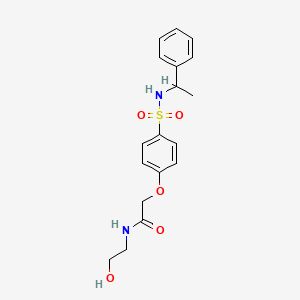


![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7711025.png)

